molecular formula C15H21BO3 B12085674 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-OL

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-OL

Cat. No.: B12085674
M. Wt: 260.14 g/mol
InChI Key: KNFXDCCWYBWNGA-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-OL is a chemical compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound’s structure features a boron atom bonded to a dioxaborolane ring, which is further connected to an indene moiety. This unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-OL typically involves the following steps:

    Formation of the Dioxaborolane Ring: The dioxaborolane ring is synthesized by reacting pinacol with boron trihalides under controlled conditions. This reaction forms the pinacol boronate ester.

    Attachment to the Indene Moiety: The pinacol boronate ester is then coupled with an indene derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like toluene or ethanol).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Pinacol Boronate Ester: Large-scale reactors are used to produce pinacol boronate ester in bulk.

    Automated Coupling Reactions: Automated systems facilitate the Suzuki-Miyaura coupling reaction, ensuring consistent quality and yield. The use of high-throughput reactors and continuous flow systems enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-OL undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

    Substitution: The boronic ester group can be substituted with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base and a suitable solvent.

Major Products

    Oxidation Products: Boronic acids and their derivatives.

    Reduction Products: Boranes and related compounds.

    Substitution Products: Various substituted indene derivatives, depending on the nucleophile used.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules.

    Biology: Utilized in the development of boron-containing drugs and as a tool for studying biological pathways involving boron.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-OL involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols, amines, and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The compound’s reactivity is also leveraged in biological systems, where it can interact with biomolecules containing hydroxyl or amino groups.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of an indene moiety.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler compound with only the dioxaborolane ring.

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of an indene moiety.

    2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features a methoxy group attached to the dioxaborolane ring.

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-OL is unique due to the presence of the indene moiety, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring stable boron-carbon bonds.

Properties

Molecular Formula

C15H21BO3

Molecular Weight

260.14 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-11-10(12)8-9-13(11)17/h5-7,13,17H,8-9H2,1-4H3

InChI Key

KNFXDCCWYBWNGA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCC(C3=CC=C2)O

Origin of Product

United States

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